

3-Nitro-5-(trifluoromethyl)benzoic acid molecular weight 235.12 g/mol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1297927

[Get Quote](#)

In-Depth Technical Guide: 3-Nitro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Nitro-5-(trifluoromethyl)benzoic acid**, a key intermediate in the synthesis of novel therapeutic agents. With a molecular weight of 235.12 g/mol, this compound serves as a versatile scaffold for the development of a range of biologically active molecules. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its application in the generation of compounds with potential therapeutic value, particularly in the realm of anticancer and anti-inflammatory agents. Detailed experimental methodologies and conceptual frameworks are presented to facilitate further research and development.

Chemical and Physical Properties

3-Nitro-5-(trifluoromethyl)benzoic acid is a solid, crystalline compound at room temperature. Its unique trifluoromethyl and nitro group substitutions on the benzoic acid backbone confer distinct reactivity and make it a valuable building block in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can be

readily reduced to an amino group, providing a key functional handle for further molecular elaboration.[1][2]

Table 1: Physicochemical Properties of **3-Nitro-5-(trifluoromethyl)benzoic Acid**

Property	Value	Reference
Molecular Formula	C ₈ H ₄ F ₃ NO ₄	[3]
Molecular Weight	235.12 g/mol	[3]
CAS Number	328-80-3	[3]
Appearance	Solid	
Melting Point	137-141 °C	
Boiling Point	309.8 °C at 760 mmHg	
Density	1.63 g/cm ³	
InChI Key	ODCLHXGXGFBTA- UHFFFAOYSA-N	

Synthesis of **3-Nitro-5-(trifluoromethyl)benzoic Acid**

A reliable method for the synthesis of **3-Nitro-5-(trifluoromethyl)benzoic acid** involves the nitration of 3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic Acid

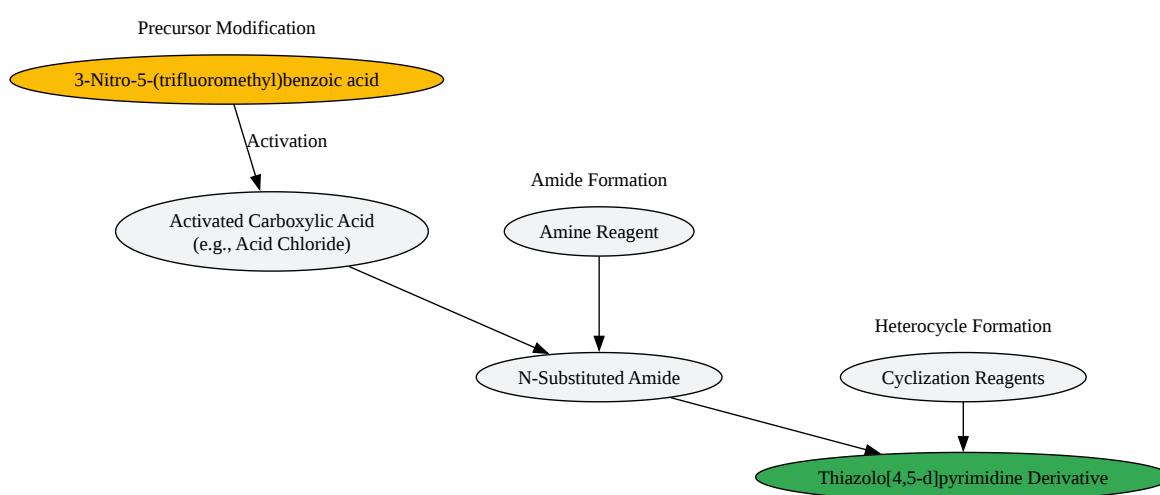
Materials:

- 3-(Trifluoromethyl)benzoic acid
- Fuming nitric acid (90%)
- Concentrated sulfuric acid
- Ice

- Water
- Ethyl acetate

Procedure:

- In a reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid.
- Cool the solution to 0 °C using an ice bath.
- Slowly add fuming nitric acid to the cooled solution over a period of 1 hour, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to 35 °C and stir for 3 hours.
- Pour the reaction mixture slowly onto approximately 1 kg of ice to precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with water.
- Dissolve the crude product in ethyl acetate and wash the organic phase with water.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the solvent under reduced pressure to yield **3-Nitro-5-(trifluoromethyl)benzoic acid** as a white to off-white solid.


Applications in the Synthesis of Bioactive Molecules

3-Nitro-5-(trifluoromethyl)benzoic acid is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the nitro and carboxylic acid functionalities allows for diverse chemical transformations.

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives with Anticancer Activity

A key application of trifluoromethyl-substituted nitroaromatic compounds is in the synthesis of heterocyclic systems with potential anticancer properties.[4][5] While direct synthesis from **3-Nitro-5-(trifluoromethyl)benzoic acid** is not explicitly detailed in the provided search results, a closely related analogue, **2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid**, serves as a precursor for antitubercular benzothiazinones.[6] Furthermore, the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated anticancer activity, highlights a potential synthetic pathway where a trifluoromethylated precursor is key.[4][5]

The synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines generally starts from a trifluoromethylated precursor which is used to construct the pyrimidine ring.[4] A plausible synthetic route could involve the conversion of **3-Nitro-5-(trifluoromethyl)benzoic acid** to a suitable intermediate for cyclization.

[Click to download full resolution via product page](#)

Biological Evaluation of Thiazolo[4,5-d]pyrimidine Derivatives

Trifluoromethylated thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.^[4]

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT)
- Normal human cell lines (e.g., CHO-K1, HaCaT)
- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- Synthesized compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 20% SDS in 50% DMF)

Procedure:

- Seed cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 μ M) for 72 hours.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC_{50} values (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Anticancer Activity of Selected 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound	Cell Line	IC_{50} (μ M)	Reference
3b	C32 (Melanoma)	24.4	[4]
3b	A375 (Melanoma)	25.4	[4]
3b	HaCaT (Normal Keratinocytes)	33.5	[4]
3b	CHO-K1 (Normal Ovary)	75.5	[4]

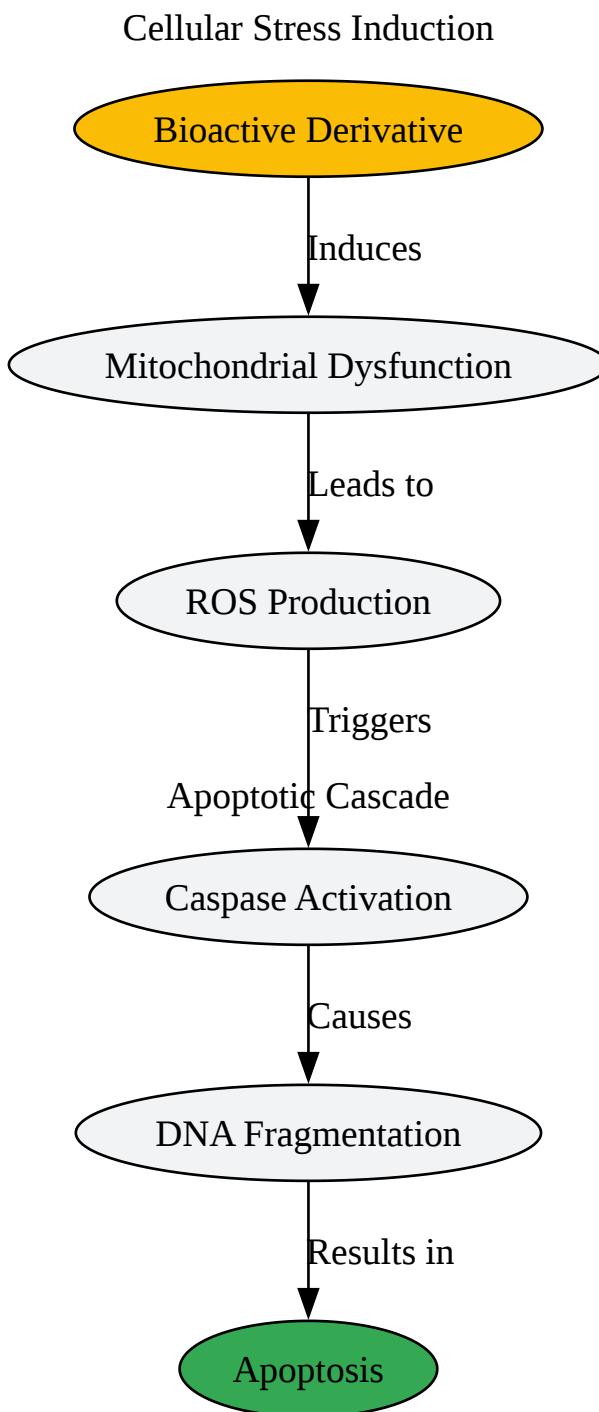
Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of compounds derived from **3-Nitro-5-(trifluoromethyl)benzoic acid** is attributed to the unique properties of the nitro and trifluoromethyl groups.

Role of the Nitro Group

The nitro group is a well-known pharmacophore and can also act as a toxicophore.[7] In many bioactive molecules, the nitro group is reduced in situ to form reactive nitroso and hydroxylamine intermediates, which can induce cellular stress and apoptosis. This redox cycling can lead to the generation of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells.


Role of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its high lipophilicity can enhance membrane permeability and cellular uptake. Furthermore, the strong electron-withdrawing nature of the CF_3 group can alter the acidity of nearby functional groups and influence binding interactions with biological targets.

[\[1\]](#)[\[4\]](#)

Potential Signaling Pathways in Cancer

While the specific signaling pathways affected by derivatives of **3-Nitro-5-(trifluoromethyl)benzoic acid** require further investigation, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Conclusion

3-Nitro-5-(trifluoromethyl)benzoic acid is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique combination of functional groups allows for the creation of diverse molecular architectures with potential applications in cancer and inflammatory diseases. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new therapeutic agents derived from this important chemical intermediate. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [3-Nitro-5-(trifluoromethyl)benzoic acid molecular weight 235.12 g/mol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297927#3-nitro-5-trifluoromethyl-benzoic-acid-molecular-weight-235-12-g-mol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com